molecular formula C8H3ClF3N3 B13110383 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine

5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine

Cat. No.: B13110383
M. Wt: 233.58 g/mol
InChI Key: XYZIZGFITVCPIE-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyridopyrazine family. This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a pyrido[3,4-b]pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyrazine with suitable reagents to form the desired pyridopyrazine structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or other biomolecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine is unique due to its specific arrangement of functional groups and the presence of the pyridopyrazine core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H3ClF3N3

Molecular Weight

233.58 g/mol

IUPAC Name

5-chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H3ClF3N3/c9-7-6-4(1-2-13-7)15-5(3-14-6)8(10,11)12/h1-3H

InChI Key

XYZIZGFITVCPIE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=NC=C(N=C21)C(F)(F)F)Cl

Origin of Product

United States

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